

# An In-Depth Technical Guide to the Chemical Formula C12H16BrN5O

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | C12H16BrN5O |           |
| Cat. No.:            | B15173407   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the chemical and biological landscape of the molecular formula **C12H16BrN5O**. It is crucial to understand that a single molecular formula can represent numerous distinct chemical structures, known as isomers. This guide will explore several identified compounds corresponding to **C12H16BrN5O**, their chemical properties, and, where available, their biological activities and the experimental protocols used to assess them.

# The Concept of Structural Isomerism for C12H16BrN5O

The molecular formula **C12H16BrN5O** does not define a single molecule but rather a class of compounds that share the same atomic composition. These structural isomers can exhibit vastly different chemical, physical, and biological properties due to the different arrangements and connectivity of their atoms. This structural diversity is a key concept in chemistry and drug discovery, as different isomers of a compound can have varying efficacy, toxicity, and metabolic profiles.





Click to download full resolution via product page

Figure 1: Isomeric Diversity of C12H16BrN5O

## **Representative Compounds and Their Properties**



Below are details for several distinct chemical structures identified for the formula **C12H16BrN5O**.

This compound features an azido group, an amino group, and a bromo-substituted phenyl ring.

| Property         | Value                                                 | Source  |
|------------------|-------------------------------------------------------|---------|
| IUPAC Name       | 2-(2-azidoethylamino)-2-(4-<br>bromophenyl)butanamide | PubChem |
| Molecular Weight | 326.2 g/mol                                           | PubChem |
| SMILES           | CCC(C1=CC=C(C=C1)Br)<br>(C(=O)N)NCCN=[N+]=[N-]        | PubChem |
| InChI Key        | Not Available                                         | -       |
| CAS Number       | Not Available                                         | -       |

This structure is a substituted pyrazole linked to a pyridine ring and contains a hydrazinyl group.

| Property         | Value                              | Source  |
|------------------|------------------------------------|---------|
| IUPAC Name       | 2-{INVALID-LINK<br>methyl}pyridine | MolPort |
| Molecular Weight | 326.198 g/mol                      | MolPort |
| SMILES           | COCCn1ncc(Br)c1C(NN)c2ncc<br>cc2   | MolPort |
| InChI Key        | Not Available                      | -       |
| CAS Number       | Not Available                      | -       |

This compound is a complex heterocyclic structure containing pyrazole and triazine rings.



| Property         | Value                                                                               | Source  |
|------------------|-------------------------------------------------------------------------------------|---------|
| IUPAC Name       | 6-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-<br>(ethoxymethyl)-1,2,4-triazin-3-amine | MolPort |
| Molecular Weight | 326.198 g/mol                                                                       | MolPort |
| SMILES           | CCOCc1nc(N)cc(n1)-<br>c2c(C)nc(Br)c2C                                               | MolPort |
| InChI Key        | Not Available                                                                       | -       |
| CAS Number       | Not Available                                                                       | -       |

## **Biological Activity and Experimental Protocols**

While comprehensive biological data for all isomers of **C12H16BrN5O** is not readily available, a patent application has described the activity of a tetrazolium derivative with this formula.

A tetrazolium derivative with the molecular formula **C12H16BrN5O** has been investigated for its inhibitory effect on ADP-induced platelet aggregation in vitro.[1] Platelet aggregation is a critical process in thrombosis, and its inhibition is a key mechanism for many antithrombotic drugs.

The following is a generalized protocol for assessing the antiplatelet activity of a compound, based on established methodologies.[2][3][4][5][6]

Objective: To determine the inhibitory effect of a test compound on platelet aggregation induced by Adenosine Diphosphate (ADP).

#### Materials:

- Freshly drawn human whole blood (anticoagulated with trisodium citrate).
- Test compound (a C12H16BrN5O isomer) dissolved in a suitable solvent (e.g., DMSO).
- Adenosine Diphosphate (ADP) solution.



- Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP).
- Spectrophotometer or Platelet Aggregometer.

#### Methodology:

- Preparation of Platelet-Rich Plasma (PRP):
  - Human whole blood is centrifuged at a low speed (e.g., 200 x g for 10 minutes) to separate the PRP.[6]
  - The PRP is carefully collected.
- Preparation of Platelet-Poor Plasma (PPP):
  - The remaining blood is centrifuged at a high speed (e.g., 2000 x g for 15 minutes) to obtain PPP, which is used as a reference (100% aggregation).
- Aggregation Assay:
  - A sample of PRP is placed in the aggregometer cuvette and incubated at 37°C.
  - The test compound (or vehicle control, e.g., DMSO) is added to the PRP and incubated for a specified time (e.g., 2-3 minutes).
  - ADP is added to induce platelet aggregation.
  - The change in light transmittance through the PRP is recorded over time as platelets aggregate.
- Data Analysis:
  - The maximum platelet aggregation rate is measured within a set timeframe (e.g., 5 minutes).
  - The percentage inhibition by the test compound is calculated relative to the vehicle control.





Click to download full resolution via product page

Figure 2: Workflow for ADP-Induced Platelet Aggregation Assay

## **Synthesis Considerations**



The synthesis of complex heterocyclic molecules such as the isomers of **C12H16BrN5O** typically involves multi-step reaction sequences. While specific synthesis routes for these exact compounds are not detailed in the public literature, general methodologies for related structures provide a likely synthetic framework.

- Pyrazole Synthesis: Substituted pyrazoles are often synthesized via the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.
- Triazine Synthesis: Triazine rings can be formed through various cyclization reactions, often involving amidines or related nitrogen-containing precursors.
- Amide Bond Formation: The synthesis of the carboxamide derivative likely involves the coupling of a carboxylic acid and an amine, often facilitated by a coupling agent like DCC (N,N'-Dicyclohexylcarbodiimide).[7]
- Suzuki Coupling: For structures involving aryl-aryl bonds, palladium-catalyzed cross-coupling reactions like the Suzuki coupling are common methods for their formation.

The development of a specific synthetic route for any of these isomers would require dedicated process research and optimization.

### Conclusion

The chemical formula **C12H16BrN5O** represents a diverse group of compounds with potentially varied chemical and biological properties. This guide has highlighted several of these structures, providing available data on their properties and, in one instance, their biological activity as a platelet aggregation inhibitor. The provided experimental protocol for the ADP-induced platelet aggregation assay serves as a template for the biological evaluation of these and similar compounds. Further research into the synthesis, characterization, and biological screening of the various isomers of **C12H16BrN5O** is necessary to fully elucidate their therapeutic potential.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 2. researchgate.net [researchgate.net]
- 3. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. gta-uk.co.uk [gta-uk.co.uk]
- 6. Determination of Antibody Activity by Platelet Aggregation [bio-protocol.org]
- 7. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Chemical Formula C12H16BrN5O]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15173407#c12h16brn5o-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com